4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Description
4-(2-Fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a benzoxazepinone derivative characterized by a seven-membered heterocyclic ring fused to a benzene moiety. The 2-fluorobenzyl substituent at position 4 distinguishes it from other analogs in this class. Benzoxazepinones are pharmacologically significant due to their structural flexibility, which allows modulation of electronic and steric properties for target binding.
Properties
IUPAC Name |
4-[(2-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c17-14-7-3-1-5-12(14)9-18-10-13-6-2-4-8-15(13)20-11-16(18)19/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZZEIQJWDPJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the reaction of 2-fluorobenzylamine with a suitable benzoxazepinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a benzoxazepinone derivative with an additional oxygen-containing functional group, while reduction may produce a fully saturated benzoxazepine.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects. It belongs to the benzoxazepine class, which is known for various biological activities.
- Antidepressant Activity : Research indicates that benzoxazepines can exhibit antidepressant properties. The presence of the fluorobenzyl group may enhance the binding affinity to serotonin receptors, contributing to mood regulation .
- Antipsychotic Effects : Some studies suggest that benzoxazepines may have antipsychotic effects due to their interaction with dopamine receptors. This makes them candidates for further exploration in treating schizophrenia and other psychotic disorders .
Neuropharmacology
The neuropharmacological profile of 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one suggests potential applications in neurodegenerative diseases.
- Alzheimer's Disease : Investigations into the compound's ability to inhibit acetylcholinesterase (AChE) could position it as a candidate for treating Alzheimer's disease by enhancing cholinergic transmission .
Synthesis and Structural Modifications
The compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced biological activity. Structural modifications can lead to compounds with improved pharmacokinetic properties.
| Modification | Potential Activity | Reference |
|---|---|---|
| Fluorination | Increased receptor affinity | |
| Alkyl substitutions | Enhanced solubility and bioavailability |
Case Studies
Several studies have explored the applications of 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one:
- Neuroprotective Effects : A study demonstrated that derivatives of benzoxazepines showed neuroprotective effects in cellular models of neurodegeneration, suggesting that 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one could be beneficial in developing treatments for conditions like Parkinson's disease .
- Behavioral Studies : Behavioral assays in animal models have indicated that compounds similar to 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one exhibit anxiolytic properties, making them candidates for anxiety disorder treatments .
Mechanism of Action
The mechanism of action of 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The biological and physicochemical properties of benzoxazepinones are highly dependent on substituents. Below is a comparison with key analogs:
Substituent Effects on Physicochemical Properties
- Fluorine Position : The 2-fluorobenzyl group in the target compound may improve metabolic stability compared to 4-fluorobenzyl analogs (e.g., B1 in ), as ortho-substitution often reduces enzymatic degradation .
- Chlorine vs.
- Benzoyl vs. Benzyl : The 7-benzoyl analog () exhibits higher logP than the target compound, but its discontinued status suggests challenges in synthesis or scalability .
Ring System Comparisons
Benzoxazepinones (7-membered rings) differ from benzoxazinones (6-membered rings, e.g., 2H-1,4-benzoxazin-3(4H)-one in ) in conformational flexibility. The larger ring in benzoxazepinones allows for better accommodation of bulky substituents, which is critical for receptor-ligand interactions .
Biological Activity
4-(2-Fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound categorized under benzoxazepines, which are known for their diverse pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C16H14FNO2
- Molecular Weight : 271.29 g/mol
- CAS Number : 1358286-94-8
The biological activity of 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluorobenzyl group enhances the compound's reactivity and binding affinity to specific receptors and enzymes. This interaction can modulate biological pathways, leading to a range of pharmacological effects.
Antimicrobial Activity
Research has indicated that benzoxazepines exhibit significant antimicrobial properties. Preliminary studies suggest that 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one may inhibit the growth of certain bacterial strains, although specific data on its efficacy against particular pathogens remains limited.
Anticancer Properties
Benzoxazepines have been explored for their potential anticancer effects. In vitro studies indicate that 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cell lines through caspase activation. |
| Study 2 | Antimicrobial Efficacy | Showed inhibition of bacterial growth in Staphylococcus aureus cultures at varying concentrations. |
| Study 3 | Neuroprotective Effects | Investigated potential neuroprotective mechanisms in a zebrafish model, suggesting modulation of neurotransmitter levels. |
Comparative Analysis with Related Compounds
Comparative studies with similar compounds such as 4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one reveal that the fluorine substitution may enhance the compound's biological activity through improved receptor binding and altered pharmacokinetic properties.
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 4-(2-chlorobenzyl) | Chlorine instead of fluorine | Moderate antimicrobial activity |
| 4-(2-bromobenzyl) | Bromine instead of fluorine | Lower anticancer efficacy compared to fluorinated variant |
Q & A
Q. What are the established synthetic routes for 4-(2-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one?
The synthesis typically employs a polymer-assisted solution-phase (PASP) approach using salicylic aldehydes, α-bromo acetic acid esters, and primary amines as building blocks. This method avoids protecting groups and simplifies purification via polymer-bound scavengers. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical for yield optimization. For example, substituting 2-fluorobenzylamine into the benzoxazepinone core requires careful acylation and cyclization steps under basic conditions .
Q. What analytical techniques are recommended for structural characterization?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying stereochemistry and substituent positioning .
- NMR spectroscopy : ¹H/¹³C NMR and 2D experiments (COSY, HSQC) confirm regiochemistry, especially for distinguishing fluorobenzyl substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns aid in identifying functional groups .
Advanced Research Questions
Q. How can structural modifications influence biological activity in benzoxazepinone derivatives?
The 2-fluorobenzyl group enhances lipophilicity and bioavailability, potentially improving blood-brain barrier penetration compared to non-fluorinated analogs. Substitution patterns (e.g., chlorine vs. fluorine at the benzyl position) alter receptor binding kinetics. For instance, fluorinated derivatives show higher GABAA receptor affinity in preclinical models compared to dichlorinated analogs . Systematic structure-activity relationship (SAR) studies using in vitro receptor binding assays are recommended to quantify these effects.
Q. How can synthetic yield be optimized for large-scale production in academic settings?
- Reagent stoichiometry : A 1.2:1 molar ratio of α-bromo ester to salicylic aldehyde minimizes side products .
- Temperature control : Maintain reaction temperatures below 60°C to prevent decomposition of the fluorobenzyl moiety.
- Scavenger resins : Use polymer-bound trisamine to remove excess acylating agents, improving purity without chromatography .
Q. How should researchers address contradictions in reported biological activity data?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, receptor subtypes). For example, fluorobenzyl-substituted benzoxazepinones may exhibit antagonism in neuronal cells but partial agonism in peripheral tissues. To resolve this:
Q. What methodologies assess the compound’s stability under physiological conditions?
- pH-dependent degradation studies : Use HPLC to monitor hydrolysis rates in buffers (pH 1–9) over 24 hours. The lactam ring is prone to cleavage in acidic conditions, requiring formulation adjustments .
- Light stability : Expose the compound to UV-Vis light (300–800 nm) and track degradation via LC-MS. Fluorinated benzyl groups may reduce photodegradation compared to chloro analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
